Cas no 2090315-08-3 (1-(hexahydroindolizin-8a(1H)-yl)-N-methylmethanamine)

1-(hexahydroindolizin-8a(1H)-yl)-N-methylmethanamine structure
2090315-08-3 structure
Product name:1-(hexahydroindolizin-8a(1H)-yl)-N-methylmethanamine
CAS No:2090315-08-3
MF:C10H20N2
MW:168.279202461243
CID:5722374
PubChem ID:121207926

1-(hexahydroindolizin-8a(1H)-yl)-N-methylmethanamine Chemical and Physical Properties

Names and Identifiers

    • starbld0019928
    • 1-(hexahydroindolizin-8a(1H)-yl)-N-methylmethanamine
    • 1-(2,3,5,6,7,8-hexahydro-1H-indolizin-8a-yl)-N-methylmethanamine
    • 2090315-08-3
    • F2147-4555
    • AKOS026717195
    • Inchi: 1S/C10H20N2/c1-11-9-10-5-2-3-7-12(10)8-4-6-10/h11H,2-9H2,1H3
    • InChI Key: BVKSYLNSNGMTJP-UHFFFAOYSA-N
    • SMILES: N12CCCCC1(CNC)CCC2

Computed Properties

  • Exact Mass: 168.162648646g/mol
  • Monoisotopic Mass: 168.162648646g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 15.3Ų
  • XLogP3: 1.1

1-(hexahydroindolizin-8a(1H)-yl)-N-methylmethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
H137551-100mg
1-(hexahydroindolizin-8a(1h)-yl)-n-methylmethanamine
2090315-08-3
100mg
$ 135.00 2022-06-04
Life Chemicals
F2147-4555-0.5g
1-(hexahydroindolizin-8a(1H)-yl)-N-methylmethanamine
2090315-08-3 95%+
0.5g
$568.0 2023-09-06
Life Chemicals
F2147-4555-1g
1-(hexahydroindolizin-8a(1H)-yl)-N-methylmethanamine
2090315-08-3 95%+
1g
$598.0 2023-09-06
Life Chemicals
F2147-4555-0.25g
1-(hexahydroindolizin-8a(1H)-yl)-N-methylmethanamine
2090315-08-3 95%+
0.25g
$539.0 2023-09-06
TRC
H137551-500mg
1-(hexahydroindolizin-8a(1h)-yl)-n-methylmethanamine
2090315-08-3
500mg
$ 550.00 2022-06-04
TRC
H137551-1g
1-(hexahydroindolizin-8a(1h)-yl)-n-methylmethanamine
2090315-08-3
1g
$ 865.00 2022-06-04
Life Chemicals
F2147-4555-10g
1-(hexahydroindolizin-8a(1H)-yl)-N-methylmethanamine
2090315-08-3 95%+
10g
$2512.0 2023-09-06
Life Chemicals
F2147-4555-5g
1-(hexahydroindolizin-8a(1H)-yl)-N-methylmethanamine
2090315-08-3 95%+
5g
$1794.0 2023-09-06
Life Chemicals
F2147-4555-2.5g
1-(hexahydroindolizin-8a(1H)-yl)-N-methylmethanamine
2090315-08-3 95%+
2.5g
$1196.0 2023-09-06

Additional information on 1-(hexahydroindolizin-8a(1H)-yl)-N-methylmethanamine

Comprehensive Analysis of 1-(hexahydroindolizin-8a(1H)-yl)-N-methylmethanamine (CAS No. 2090315-08-3): Structure, Applications, and Research Insights

The compound 1-(hexahydroindolizin-8a(1H)-yl)-N-methylmethanamine (CAS No. 2090315-08-3) is a structurally unique molecule that has garnered significant attention in pharmaceutical and chemical research. Its hexahydroindolizine core and N-methylmethanamine side chain contribute to its potential as a versatile intermediate in drug discovery. Researchers are particularly interested in its bioactive properties, which may influence neurotransmitter modulation and receptor binding, making it relevant to studies on neurological disorders and cognitive enhancement.

In recent years, the demand for novel heterocyclic compounds like 1-(hexahydroindolizin-8a(1H)-yl)-N-methylmethanamine has surged due to their applications in central nervous system (CNS) therapeutics. This aligns with growing public interest in neuroprotection and mental health supplements, topics frequently searched in AI-driven platforms. The compound’s structural similarity to alkaloids found in nature also raises questions about its potential synergistic effects with plant-derived nootropics, a trending subject in wellness communities.

From a synthetic chemistry perspective, the hexahydroindolizine scaffold of CAS No. 2090315-08-3 offers opportunities for stereoselective modifications, a key focus in modern medicinal chemistry optimization. Laboratories are exploring its chiral centers to develop enantiomerically pure derivatives, addressing the pharmaceutical industry’s need for high-precision APIs. This ties into broader discussions about green chemistry and sustainable synthesis, as researchers seek eco-friendly routes to complex molecules like this one.

The physicochemical properties of 1-(hexahydroindolizin-8a(1H)-yl)-N-methylmethanamine—including its logP and hydrogen bonding capacity—suggest favorable blood-brain barrier permeability, a hot topic in drug delivery research. Computational models predict its ADMET profile could be optimized for oral bioavailability, answering frequent queries about small-molecule CNS drug design in academic forums. Such characteristics position it as a candidate for targeted therapy development, especially in age-related neurodegenerative conditions.

Ongoing patent analyses reveal that derivatives of 2090315-08-3 are being investigated for cognitive function enhancement, resonating with public searches for memory improvement compounds. However, rigorous clinical validation remains essential—a point emphasized in recent FDA guidance documents on neuropharmaceuticals. The compound’s mechanism of action studies frequently appear in high-impact journals, reflecting its scientific relevance beyond commercial applications.

In analytical chemistry, advanced techniques like LC-MS and NMR spectroscopy are critical for characterizing 1-(hexahydroindolizin-8a(1H)-yl)-N-methylmethanamine purity. This connects to industry concerns about QC/QA protocols for complex heterocycles, a common search term among laboratory professionals. The compound’s stability under various pH conditions is another active research area, addressing formulation challenges discussed in pharmaceutical technology circles.

As the scientific community explores structure-activity relationships (SAR) of this molecule, parallel interest grows in its potential off-target effects—a cautionary note often raised in preclinical safety assessments. This duality between therapeutic promise and toxicity screening requirements mirrors broader debates in translational medicine, making CAS No. 2090315-08-3 a compelling case study for drug development education.

Recommend Articles

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.